5-(METHOXYCARBONYL)BICYCLO[3.1.0]HEXANE-1-CARBOXYLIC ACID
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Overview
Description
5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which imparts specific chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the bicyclo[3.1.0]hexane core. This can be achieved through various cyclization reactions, including intramolecular cyclization.
Functionalization: The introduction of the methoxycarbonyl and carboxylic acid groups is achieved through functionalization reactions. Common reagents used in these steps include methanol and carbon dioxide.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, and involves the use of large-scale reactors and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows for tight binding to target proteins, enhancing selectivity and reducing off-target effects . This compound can modulate biochemical pathways by acting as an inhibitor or activator of enzymes.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid: This compound has a similar structure but with a different bicyclic core.
Bicyclo[3.1.0]hexane derivatives: Various derivatives of bicyclo[3.1.0]hexane are used in research and industry.
Uniqueness
5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Properties
CAS No. |
25090-43-1 |
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Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-methoxycarbonylbicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-13-7(12)9-4-2-3-8(9,5-9)6(10)11/h2-5H2,1H3,(H,10,11) |
InChI Key |
AHQQVZSBPREFJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC1(C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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